molecular formula C17H15ClFN3O3S B6428198 2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile CAS No. 2034432-68-1

2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile

Cat. No. B6428198
CAS RN: 2034432-68-1
M. Wt: 395.8 g/mol
InChI Key: WRVQWISSVVDQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, each introducing a new functional group or modifying an existing one . One possible approach could involve the use of 3-chloro-4-fluorobenzenesulfonyl chloride , a compound that can be used to introduce the sulfonyl group . The exact synthetic route would depend on the desired configuration and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups and aromatic rings . The piperidine ring could exist in a chair conformation, and the relative positions of the substituents on this ring could significantly affect the molecule’s properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the electron-rich aromatic rings and the various functional groups . For example, the sulfonyl group could potentially be modified through reactions with nucleophiles . The compound could also participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of conjugation, the presence of polar functional groups, and the overall shape of the molecule could influence its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is biologically active, it could interact with various enzymes or receptors in the body, but further studies would be needed to determine this .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could focus on elucidating its mechanism of action, if it is biologically active. Additionally, studies could be conducted to optimize its synthesis and to explore potential applications .

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3S/c18-15-9-14(3-4-16(15)19)26(23,24)22-7-1-2-13(11-22)25-17-8-12(10-20)5-6-21-17/h3-6,8-9,13H,1-2,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVQWISSVVDQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.